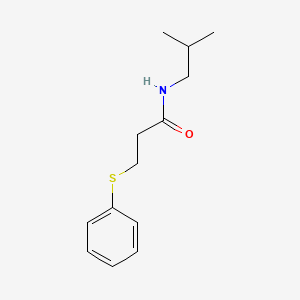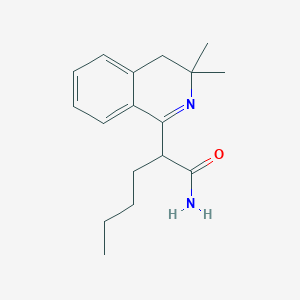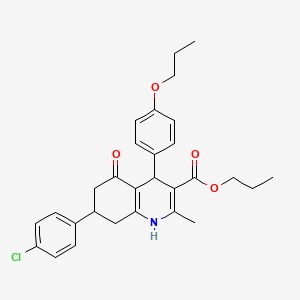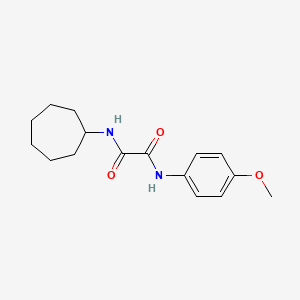
N-isobutyl-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-3-(phenylthio)propanamide, also known as NPTP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
科学研究应用
N-isobutyl-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-isobutyl-3-(phenylthio)propanamide has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-isobutyl-3-(phenylthio)propanamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of N-isobutyl-3-(phenylthio)propanamide involves the inhibition of various enzymes and signaling pathways. N-isobutyl-3-(phenylthio)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. These mechanisms of action contribute to the anti-inflammatory and anti-cancer properties of N-isobutyl-3-(phenylthio)propanamide.
Biochemical and Physiological Effects:
N-isobutyl-3-(phenylthio)propanamide has various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-isobutyl-3-(phenylthio)propanamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-isobutyl-3-(phenylthio)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-isobutyl-3-(phenylthio)propanamide in lab experiments is its relatively simple synthesis method. Additionally, N-isobutyl-3-(phenylthio)propanamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using N-isobutyl-3-(phenylthio)propanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are numerous future directions for the investigation of N-isobutyl-3-(phenylthio)propanamide. One potential avenue of research is the development of N-isobutyl-3-(phenylthio)propanamide-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the anti-cancer properties of N-isobutyl-3-(phenylthio)propanamide could lead to the development of new cancer therapies. Finally, the antimicrobial properties of N-isobutyl-3-(phenylthio)propanamide could be further explored for the development of new antibiotics.
Conclusion:
In conclusion, N-isobutyl-3-(phenylthio)propanamide is a promising compound with various potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a promising candidate for further investigation. The synthesis method of N-isobutyl-3-(phenylthio)propanamide is relatively simple, and it has been shown to have low toxicity in animal models. Future research into the various applications of N-isobutyl-3-(phenylthio)propanamide could lead to the development of new therapies for a variety of diseases.
合成方法
The synthesis of N-isobutyl-3-(phenylthio)propanamide involves the reaction between isobutyryl chloride and phenylthiourea in the presence of a base such as sodium hydroxide. This reaction leads to the formation of N-isobutyl-N'-phenylthiourea, which is then further reacted with acrylonitrile to produce N-isobutyl-3-(phenylthio)propanamide. The synthesis of N-isobutyl-3-(phenylthio)propanamide is a relatively simple process and can be carried out in a laboratory setting.
属性
IUPAC Name |
N-(2-methylpropyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11(2)10-14-13(15)8-9-16-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHRKHQVZALESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(phenylsulfanyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B5181814.png)
![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)
![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)


![1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5181858.png)
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)


![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)
![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)